N-Benzyl-3-methoxyaniline
CAS No.: 90811-55-5
Cat. No.: VC2030045
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90811-55-5 |
---|---|
Molecular Formula | C14H15NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | N-benzyl-3-methoxyaniline |
Standard InChI | InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 |
Standard InChI Key | IWXYQQZZRQBFKF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NCC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=CC(=C1)NCC2=CC=CC=C2 |
Introduction
Basic Properties and Identification
N-Benzyl-3-methoxyaniline is an organic compound with distinctive chemical and physical characteristics. It serves as an important intermediate in organic synthesis and possesses potential biological activities that make it valuable in pharmaceutical research.
Identification Parameters
The compound is unequivocally identified through several standardized parameters as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 90811-55-5 |
Molecular Formula | C₁₄H₁₅NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | N-benzyl-3-methoxyaniline |
MDL Number | MFCD03210650 |
PubChem CID | 9942546 |
Table 1: Identification parameters of N-Benzyl-3-methoxyaniline
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature:
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Benzenemethanamine, N-(3-methoxyphenyl)-
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N-(3-methoxyphenyl)benzylamine
These alternative names reflect the compound's structure from different chemical naming perspectives, emphasizing either the aniline derivative aspect or the benzyl substitution pattern.
Physical and Chemical Properties
N-Benzyl-3-methoxyaniline exhibits specific physical and chemical properties that influence its behavior in various applications and synthetic processes.
Physical Properties
The physical state of N-Benzyl-3-methoxyaniline varies depending on conditions, as shown in Table 2:
Property | Value | Notes |
---|---|---|
Appearance | Colorless to brown liquid, or white to brown solid | May vary with purity |
Density | 1.1±0.1 g/cm³ to 1.332 g/cm³ | Some variation between sources |
Boiling Point | 351.9±25.0 °C at 760 mmHg | Alternative value: 438.415 °C |
Flash Point | 142.6±12.6 °C | Important for safety considerations |
Storage Temperature | 2-7°C (refrigerated) | Recommended for stability |
Table 2: Physical properties of N-Benzyl-3-methoxyaniline
Chemical Properties and Structural Characteristics
The chemical structure of N-Benzyl-3-methoxyaniline features specific functional groups that determine its reactivity:
Property | Descriptor |
---|---|
Standard InChI | InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 |
InChI Key | IWXYQQZZRQBFKF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NCC2=CC=CC=C2 |
LogP | 2.84-3.14 |
Functional Groups | Methoxy group, secondary amine |
Table 3: Chemical properties and structural identifiers of N-Benzyl-3-methoxyaniline
The methoxy group at the meta position of the aniline ring and the benzyl substitution on the nitrogen atom contribute to the compound's electronic properties and reactivity patterns. The LogP value indicates moderate lipophilicity, which is relevant for its behavior in biological systems and for predicting membrane permeability .
Synthesis Methods
The synthesis of N-Benzyl-3-methoxyaniline can be accomplished through several methods, with nucleophilic substitution being the most common approach.
Laboratory Synthesis
The primary synthetic route involves the nucleophilic substitution reaction between 3-methoxyaniline and benzyl chloride:
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Reactants:
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3-Methoxyaniline
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Benzyl chloride
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Base (commonly sodium hydroxide)
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Solvent (ethanol or toluene)
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Reaction conditions:
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Reflux conditions
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Base-mediated environment
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Moderate to extended reaction time
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The reaction proceeds via nucleophilic attack of the aniline nitrogen on the benzyl carbon, facilitated by the base which deprotonates the aniline nitrogen to enhance its nucleophilicity.
Industrial Production Methods
For large-scale production, modifications to the laboratory procedure are implemented:
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Use of continuous flow reactors rather than batch processes
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Optimization of reaction conditions for higher yield and purity
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Employment of catalysts such as palladium on carbon to facilitate the reaction
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Implementation of green chemistry approaches to minimize environmental impact
Industrial synthesis also focuses on purification methods that ensure high product quality while minimizing waste generation.
Chemical Reactions and Modifications
N-Benzyl-3-methoxyaniline can undergo various chemical transformations due to its reactive functional groups.
Typical Reactions
The compound participates in several reaction types:
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Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids
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Reduction reactions: The benzamide derivatives can be reduced to form corresponding amines
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Substitution reactions: Electrophilic aromatic substitution can occur on the benzene rings
Derivative Formation
N-Benzyl-3-methoxyaniline serves as a precursor for various derivatives with enhanced functionality. Studies have documented the synthesis of Schiff bases and their subsequent transformations from similar aniline derivatives .
Research by Vulcanchem (2023) indicates that the compound can be further functionalized to create more complex structures with potential applications in pharmaceutical development.
Applications in Scientific Research
N-Benzyl-3-methoxyaniline has demonstrated versatility across multiple scientific disciplines.
Chemistry Applications
In synthetic organic chemistry, N-Benzyl-3-methoxyaniline serves as:
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An intermediate in the synthesis of more complex organic molecules
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A building block for specialized dyes and pigments
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A precursor in the preparation of various nitrogen-containing heterocycles
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A model compound for studying reaction mechanisms involving aniline derivatives
Biological Activities
Recent research has identified potential biological activities for N-Benzyl-3-methoxyaniline and its derivatives:
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Antimicrobial properties: Studies suggest activity against certain bacterial and fungal strains
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Potential anticancer activity: Structural features similar to known bioactive compounds
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Enzyme inhibition capabilities: Particularly relevant in metabolic pathway modulation
A particularly significant study related to similar methoxyanilline-derived compounds found them to be effective aldose reductase inhibitors, with potential applications in managing diabetic complications. The most active compound in this study demonstrated an IC₅₀ value of 2.83 μM, indicating promising inhibitory potency .
Medicinal Chemistry Applications
In medicinal chemistry, N-Benzyl-3-methoxyaniline is explored for:
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Development of novel therapeutic agents
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Structure-activity relationship studies
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Design of enzyme inhibitors with specific targeting capabilities
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Modification of existing pharmaceutical compounds to enhance efficacy or reduce side effects
The methoxy group at the meta position on the aromatic ring can influence the compound's interactions with biological targets, potentially enhancing binding affinity to specific receptors or enzymes.
Mechanism of Action in Biological Systems
The biological activity of N-Benzyl-3-methoxyaniline is attributed to specific structural features that enable interactions with cellular targets.
Molecular Interactions
In biological systems, N-Benzyl-3-methoxyaniline may:
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Interact with cellular targets such as enzymes or receptors
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Modulate biochemical pathways through specific binding interactions
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Influence signal transduction cascades in cells
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Alter protein function through non-covalent interactions
The methoxy group contributes to the compound's electronic properties, potentially enhancing binding to specific target sites through hydrogen bonding or hydrophobic interactions.
Structure-Activity Relationships
Research into structure-activity relationships of similar compounds has provided insights into how structural modifications affect biological activity:
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The position of the methoxy group (ortho, meta, or para) influences binding affinity and specificity
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The benzyl substitution on the nitrogen contributes to lipophilicity and membrane permeability
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Additional functional groups can be introduced to enhance specific activities or targeting capabilities
These structure-activity insights guide the rational design of new derivatives with improved biological profiles.
Comparison with Similar Compounds
Understanding how N-Benzyl-3-methoxyaniline compares to structurally related compounds provides valuable context for its applications and properties.
Structural Analogues
Table 4 compares N-Benzyl-3-methoxyaniline with selected structural analogues:
Compound | Structure Difference from N-Benzyl-3-methoxyaniline | Notable Property Differences |
---|---|---|
N-Benzylaniline | Lacks methoxy group | Lower molecular weight, different electronic properties |
N-Benzyl-4-methoxyaniline | Methoxy group at para position instead of meta | Different electronic distribution, potentially different biological activity |
N-Benzyl-3-methoxypropan-1-amine | Aliphatic chain instead of aromatic ring | Different reactivity profile, increased flexibility |
Table 4: Comparison of N-Benzyl-3-methoxyaniline with structural analogues
Functional Implications of Structural Variations
The specific positioning of functional groups has significant implications:
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The meta-positioned methoxy group in N-Benzyl-3-methoxyaniline creates a unique electronic distribution that differs from ortho or para substitution
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The benzyl group on the nitrogen atom contributes to the compound's lipophilicity and influences its interactions with biological membranes
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The secondary amine functionality provides a site for further modifications, including acylation or alkylation
These structural features contribute to the compound's unique chemical profile and potential applications.
Recent Research Findings and Future Directions
Research on N-Benzyl-3-methoxyaniline continues to expand, revealing new potential applications and synthetic methodologies.
Recent Research Highlights
Recent studies have demonstrated:
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Electrosynthetic methods for preparing N-Benzyl-3-methoxyaniline with improved efficiency
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Exploration of its potential as a precursor for pharmaceutically relevant compounds
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Investigation of structure-activity relationships in relation to biological targets
A particularly notable study reported in the Royal Society of Chemistry documents describes an efficient electrosynthetic method for preparing N-Benzyl-3-methoxyaniline, highlighting the ongoing interest in developing green and sustainable synthetic routes for this compound .
Future Research Directions
Potential future research directions include:
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Further exploration of biological activities, particularly in relation to specific disease targets
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Development of novel derivatives with enhanced properties
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Application in materials science, particularly in the development of specialized polymers
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Investigation of catalytic applications for synthetic processes
The versatility of N-Benzyl-3-methoxyaniline suggests continued interest in its applications across multiple scientific disciplines.
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